molecular formula C22H20N4 B5574966 2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5574966
M. Wt: 340.4 g/mol
InChI Key: OVUOSXUZUJRDPH-UHFFFAOYSA-N
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Description

2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H20N4. This compound is part of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the use of enamino ketones as building blocks. The reaction conditions often require heating under reflux in pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-ethyl-3-methyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other pyrido[1,2-a]benzimidazole derivatives. Similar compounds include:

  • 2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-benzyl-1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-butyl-3-methyl-1-(4-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .

Properties

IUPAC Name

2-ethyl-3-methyl-1-(3-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-4-17-15(3)18(13-23)22-25-19-10-5-6-11-20(19)26(22)21(17)24-16-9-7-8-14(2)12-16/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUOSXUZUJRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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